2-Aminothiazol-4(5H)-one hydrochloride

Clathrin-mediated endocytosis Chemical probe selectivity Bioisosteric scaffold replacement

The HCl salt provides enhanced aqueous solubility and reproducible handling versus the free base (CAS 556-90-1), critical for high-throughput screening and scale-up synthesis. This scaffold eliminates off-target dynamin GTPase activity while retaining clathrin inhibition (Pitstop® 2-validated). N-Allyl derivatives deliver potent 11β-HSD1 inhibition (IC50 down to 2.5 µM) with high selectivity, while N-methyl analogs are significantly weaker. It is the sole intermediate enabling unified Boc-protection/Appel halogenation to generate 4-halothiazole libraries. Procure 98% material for reliable SAR exploration.

Molecular Formula C3H5ClN2OS
Molecular Weight 152.60 g/mol
CAS No. 2192-06-5
Cat. No. B112306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothiazol-4(5H)-one hydrochloride
CAS2192-06-5
Molecular FormulaC3H5ClN2OS
Molecular Weight152.60 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=N)S1.Cl
InChIInChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1H2,(H2,4,5,6);1H
InChIKeyYBDFGIGPQKUYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminothiazol-4(5H)-one Hydrochloride (CAS 2192-06-5): Core Scaffold Identity and Procurement Context


2-Aminothiazol-4(5H)-one hydrochloride (CAS 2192-06-5; molecular weight 152.60 g/mol) is the hydrochloride salt of pseudothiohydantoin, a partially hydrogenated thiazole derivative bearing a 2-amino group and a 4-carbonyl group . The solid compound (melting point ~249 °C) serves as a versatile scaffold in medicinal chemistry for constructing 11β-HSD1 inhibitors, kinase inhibitors, and anti-infective agents . Unlike the free base (CAS 556-90-1; molecular weight 116.14 g/mol), the hydrochloride form provides enhanced aqueous solubility and handling characteristics that facilitate reproducible compound management in screening workflows and synthetic derivatization .

Why 2-Aminothiazol-4(5H)-one Hydrochloride Cannot Be Swapped with Free Base, Rhodanine, or N-Alkyl Analogs Without Experimental Validation


The 2-aminothiazol-4(5H)-one scaffold is not functionally interchangeable with close structural analogs. Replacing the rhodanine core (2-thioxothiazolidin-4-one) with the 2-aminothiazol-4(5H)-one scaffold eliminates off-target dynamin GTPase activity while retaining clathrin inhibition, as demonstrated in the Pitstop® 2 inhibitor development program . Within the same chemotype, N-substituent choice dramatically alters 11β-HSD1 inhibitory potency: N-allyl derivatives are significantly more active than their N-methyl counterparts, a difference traced by molecular modeling to ligand rotation within the enzyme binding site . Even the salt form matters: the hydrochloride provides practical advantages in solubility and storage stability over the free base, directly affecting compound handling reproducibility in high-throughput screening and scale-up synthesis .

Quantitative Differentiation Evidence for 2-Aminothiazol-4(5H)-one Hydrochloride (CAS 2192-06-5) Against Closest Analogs


Elimination of Off-Target Dynamin Activity by Scaffold Replacement of Rhodanine with 2-Aminothiazol-4(5H)-one in Clathrin Inhibitors

In the development of Pitstop® 2 family clathrin inhibitors, bioisosteric replacement of the rhodanine core (2-thioxothiazolidin-4-one) with the 2-aminothiazol-4(5H)-one scaffold completely eliminated off-target dynamin GTPase activity, a liability of the rhodanine series . The resulting 2-aminothiazol-4(5H)-one-based series yielded the optimized 1-naphthyl sulfonamide Pitstop® 2 compound 26 with an IC50 of approximately 1.9 μM, with nine additional analogs below 10 μM . This represents a structurally validated selectivity gain achieved solely through core scaffold substitution.

Clathrin-mediated endocytosis Chemical probe selectivity Bioisosteric scaffold replacement

Pseudothiohydantoin Derivative Shows 2.4–2.9-Fold Superior PDE4 Inhibition Over Optimized Rhodanine Inhibitors

In a scaffold-hopping study targeting phosphodiesterase-4 (PDE4), replacement of the rhodanine core with pseudothiohydantoin (2-aminothiazol-4(5H)-one) produced compound 7 with an IC50 of 0.31 μM, compared to the best rhodanine-based inhibitors 2n (IC50 = 0.89 μM) and 3i (IC50 = 0.74 μM) . This represents a 2.4-fold improvement over 3i and a 2.9-fold improvement over 2n, achieved through heterocyclic core substitution alone.

Phosphodiesterase-4 inhibition Anti-inflammatory Scaffold hopping

N-Allyl Substitution Confers Superior 11β-HSD1 Inhibition Over N-Methyl Analogs Within the Same 2-Aminothiazol-4(5H)-one Series

A systematic study comparing N-allyl versus N-methyl 2-aminothiazol-4(5H)-one derivatives found that N-methyl derivatives are consistently weaker 11β-HSD1 inhibitors than their N-allyl analogs . Molecular modeling revealed that the absence of the allyl group allows rotation of the entire ligand within the enzyme binding pocket, disrupting productive interactions with 11β-HSD1 . By contrast, N-allyl derivatives such as 2-(allylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one achieved an IC50 of 2.5 μM with high selectivity over the 11β-HSD2 isoform .

11β-HSD1 inhibition Metabolic disease Structure–activity relationship

2-Aminothiazol-4(5H)-one-Derived Tyrosinase Inhibitor Compound 10 is 11-Fold More Potent Than Kojic Acid, the Industry-Standard Comparator

Among fifteen (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs evaluated for mushroom tyrosinase inhibition, compound 10 achieved an IC50 of 1.60 μM, which is 11-fold more potent than kojic acid (IC50 ~17.6 μM) tested under identical conditions . Compound 10 was confirmed as a competitive inhibitor binding to the tyrosinase active site, and demonstrated superior anti-melanogenic activity in B16F10 cells without cytotoxicity . In a zebrafish larval depigmentation model, compound 15 produced depigmentation comparable to kojic acid at a 200-fold lower concentration .

Tyrosinase inhibition Anti-melanogenic Skin hyperpigmentation

Hydrochloride Salt Form Provides Defined Stoichiometry and Handling Advantages Over Free Base Pseudothiohydantoin for Reproducible Screening

The hydrochloride salt (CAS 2192-06-5; molecular weight 152.60 g/mol) offers practical advantages over the free base pseudothiohydantoin (CAS 556-90-1; molecular weight 116.14 g/mol) for procurement and compound management . The hydrochloride is a well-defined crystalline solid with a melting point of 249 °C and a minimum purity specification of 98% (HPLC), enabling accurate mass-based dispensing without the hygroscopicity and variable hydration issues encountered with some free base thiazolone batches . The salt form also serves as a superior starting material for Boc-protection and subsequent C(4) halogenation, a key synthetic route to 2-acylamino-4-halothiazoles used in antibiotic and anticancer agent synthesis .

Salt form selection Compound management Aqueous solubility

2-Aminothiazol-4(5H)-one Serves as a Versatile Intermediate for C(4) Halogenation Chemistry Not Accessible from 2-Aminothiazole or Rhodanine Scaffolds

The 2-aminothiazol-4(5H)-one scaffold uniquely enables practical, efficient synthesis of 2-acylamino-4-halothiazoles via Boc protection and subsequent Appel-related halogenation at C(4), introducing Br, Cl, or I . This chemistry is not directly accessible from the fully aromatic 2-aminothiazole scaffold or the 2-thioxo rhodanine system. Notably, even mild hydrolysis of 2-acetamido-4-chlorothiazole leads to rapid reversion to 2-aminothiazol-4(5H)-one, confirming this scaffold as the thermodynamically favored core structure . The hydrochloride salt is the preferred starting material for this transformative sequence.

Synthetic intermediate Halogenation Boc protection

High-Value Application Scenarios for 2-Aminothiazol-4(5H)-one Hydrochloride (CAS 2192-06-5) Driven by Quantitative Evidence


Chemical Probe Development for Clathrin-Mediated Endocytosis Requiring Clean Selectivity Profiles

Endocytosis research groups developing chemical probes to dissect clathrin-dependent trafficking should procure the 2-aminothiazol-4(5H)-one scaffold rather than rhodanine-based starting materials. As demonstrated in the Pitstop® 2 development program, this scaffold completely eliminates confounding dynamin off-target activity while delivering clathrin inhibitors with IC50 values from 1.4 to 10 μM . The hydrochloride salt provides reliable material for N-sulfonamide derivatization, the key pharmacophoric modification for clathrin groove binding.

11β-HSD1 Inhibitor Lead Optimization for Metabolic Disease Programs

Medicinal chemistry teams targeting type 2 diabetes, obesity, or Cushing's syndrome through 11β-HSD1 inhibition should source N-allyl or N-unsubstituted 2-aminothiazol-4(5H)-one intermediates rather than N-methyl derivatives. The N-allyl series shows consistently superior 11β-HSD1 inhibition (IC50 values down to 2.5 μM) with high 11β-HSD2 selectivity, while N-methyl analogs are significantly weaker due to detrimental ligand rotation within the binding pocket . The hydrochloride salt is the optimal starting material for N-allylation chemistry.

Anti-Hyperpigmentation Drug Discovery Requiring Kojic Acid-Beating Tyrosinase Inhibitors

Dermatological discovery programs seeking tyrosinase inhibitors more potent than kojic acid should evaluate 2-aminothiazol-4(5H)-one derivatives with 5-benzylidene substitution. Compound 10 achieved an 11-fold potency advantage (IC50 1.60 μM vs. 17.6 μM for kojic acid) in mushroom tyrosinase assays, with confirmed competitive binding and cellular anti-melanogenic activity without cytotoxicity . The zebrafish depigmentation data for compound 15 (200-fold lower concentration than kojic acid for equivalent effect) provides early in vivo validation of the scaffold's translational potential.

Diversification of Halogenated Thiazole Building Block Libraries via Unified C(4) Functionalization

Synthetic chemistry groups building libraries of 4-halothiazole analogs for antibiotic or anticancer screening should adopt 2-aminothiazol-4(5H)-one hydrochloride as the central intermediate. Boc protection followed by Appel conditions enables installation of Br, Cl, or I at C(4) under a unified protocol, a transformation not available from 2-aminothiazole or rhodanine scaffolds . The hydrochloride form ensures consistent stoichiometry for Boc protection, the critical first step in this sequence.

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